molecular formula C20H18N4O.HCl B1191878 PKI 166 hydrochloride

PKI 166 hydrochloride

カタログ番号: B1191878
分子量: 366.84
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potent EGFR-kinase inhibitor (IC50 = 0.7 nM). Displays >3000-fold selectivity against a panel of serine/threonine kinases. Reduces metastasis and angiogenesis in a mouse model of pancreatic cancer. Antihypertensive and orally bioavailable.

科学的研究の応用

Redox Signaling and Apoptosis in Epidermoid Carcinoma

PKI 166 hydrochloride is noted for its ability to induce redox signaling and apoptosis in epidermoid carcinoma. The drug demonstrates cytotoxic effects by inhibiting cell proliferation and triggering apoptosis. Key mechanisms include the induction of p53 and caspase pathways, leading to apoptosis and inhibiting metastatic properties of cells (Das et al., 2012).

Therapy of Human Pancreatic Carcinoma

PKI 166 has been investigated for its role in treating human pancreatic carcinoma. It significantly inhibits the phosphorylation of the epidermal growth factor receptor (EGFR), thereby reducing tumor growth and metastasis. It also shows synergy with other drugs like gemcitabine, enhancing its therapeutic efficacy (Solórzano et al., 2001).

Inhibition of Renal Cell Carcinoma Growth in Bone

Studies have shown that PKI 166 can inhibit the growth of renal cell carcinoma in bones, a common site for metastasis in RCC patients. The drug's ability to block EGF-R signaling is crucial for its effect on tumor cells and associated endothelial cells (Weber et al., 2003).

Monitoring Antiproliferative Responses in Mice

PKI 166’s effects can be monitored using PET imaging with 3'-deoxy-3'-18F-fluorothymidine, which reflects the drug’s antiproliferative impact. This method provides a noninvasive way to measure tumor cell proliferation during treatment (Waldherr et al., 2005).

Effects on Human Prostate Cancer Xenografts

In human prostate cancer, PKI 166 effectively inhibits growth, especially in the transition from androgen-dependent to androgen-independent growth. It impacts extracellular signal-regulated kinase activation, playing a significant role in prostate cancer biology (Mellinghoff et al., 2002).

Blockade of Growth Factor Signaling in Pancreatic Cancer

PKI 166, combined with other tyrosine kinase inhibitors and chemotherapy, significantly reduces pancreatic tumor growth and metastasis by decreasing angiogenesis and promoting apoptosis (Baker et al., 2002).

Therapeutic Effects on Prostate Cancer Bone Metastasis

The drug's ability to block EGF-R signaling offers significant therapeutic effects against prostate cancer bone metastasis. It reduces tumor incidence and size, impacting both tumor and endothelial cells (Kim et al., 2003).

General Function as an EGFR/HER1/HER2 Inhibitor

PKI 166 is recognized as an inhibitor of the epidermal growth factor receptor family, demonstrating anti-tumor activity by inhibiting HER1 and HER2 tyrosine kinases, thus affecting tumor growth and metastasis (2020).

Cardiovascular and Renal Effects

PKI 166 has shown potential in cardiovascular protection without significant effects on kidney functions in certain hypertensive models, indicating its application in cardiovascular disorders (Ulu et al., 2013).

Attenuation of Kidney Enlargement in Diabetes

In experimental diabetes, PKI 166 has been observed to attenuate kidney enlargement, an early feature of the disease, by impacting the EGF-EGF receptor axis. This suggests its role in early diabetes-related kidney growth (Wassef et al., 2004).

特性

分子式

C20H18N4O.HCl

分子量

366.84

同義語

4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。